N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine

Drug Design Physicochemical Properties Lipophilicity

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (CAS 1039835-67-0) is a substituted arylcyclohexylamine featuring a 4-bromo-2-thienyl moiety linked to a 2-methylcyclohexan-1-amine core. This structure introduces two undefined stereocenters, making it a chiral compound.

Molecular Formula C12H18BrNS
Molecular Weight 288.25 g/mol
Cat. No. B13246161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine
Molecular FormulaC12H18BrNS
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC1CCCCC1NCC2=CC(=CS2)Br
InChIInChI=1S/C12H18BrNS/c1-9-4-2-3-5-12(9)14-7-11-6-10(13)8-15-11/h6,8-9,12,14H,2-5,7H2,1H3
InChIKeyIMLKJEAOJZGQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine: A Chiral Bromothiophene Building Block for Advanced Synthesis and Drug Discovery


N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (CAS 1039835-67-0) is a substituted arylcyclohexylamine featuring a 4-bromo-2-thienyl moiety linked to a 2-methylcyclohexan-1-amine core. This structure introduces two undefined stereocenters, making it a chiral compound [1]. It is primarily utilized as a synthetic intermediate and a research chemical, with a calculated XLogP3-AA of 3.9 and a topological polar surface area (TPSA) of 40.3 Ų, indicating balanced lipophilicity [1]. Its bromine substituent serves as a key functional handle for cross-coupling reactions, making it a versatile building block in medicinal chemistry .

Bromothiophene handle for cross-coupling reactions
Chiral 2-methylcyclohexylamine scaffold with two undefined stereocenters
Reported lipophilicity profile for permeability study context

Why N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine Cannot Be Freely Swapped with In-Class Analogs


Substituting N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine with a close analog such as N-[(4-chlorothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine or a positional isomer like N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine critically alters the compound's physicochemical and reactivity profile. The specific bromine atom on the thiophene ring provides a unique reactivity window for palladium-catalyzed cross-couplings compared to chlorine, due to differences in bond dissociation energies [1], while the 2-methyl substitution on the cyclohexane ring introduces two stereocenters, which are absent in unsubstituted or 1-methyl analogs, fundamentally changing the three-dimensional shape of the molecule and its potential for stereoselective interactions [2]. These differences directly impact synthetic utility and biological target engagement, as detailed in the quantitative evidence below.

Halogen reactivity Bromine provides distinct cross-coupling reactivity compared to chlorine; switching halogens may alter reaction outcomes.
Regioisomer profile 4-Bromo vs 5-bromo substitution on thiophene can shift physicochemical properties and binding interactions.
Stereochemical complexity 2-Methylcyclohexyl core introduces chirality absent in 1-methyl analogs, critically affecting 3D shape and target engagement.

Quantitative Differentiation of N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine Against Its Closest Analogs


Enhanced Lipophilicity (XLogP3) of the 4-Bromo-2-methylcyclohexyl Scaffold Versus the 5-Bromo Isomer

The 4-bromo substitution pattern on the thiophene ring, combined with the 2-methylcyclohexyl group, results in a distinct lipophilicity profile compared to its 5-bromo positional isomer. A calculated XLogP3 comparison reveals that N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine has a higher lipophilicity (XLogP3 = 3.9) than N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (calculated XLogP3 = 3.7). [1] This difference in logP is significant for passive membrane permeability and can influence oral bioavailability and tissue distribution in biological assays. [2]

Lipophilicity (XLogP3)
Data to verify
3.9 vs 3.7 (Δ 0.2)
Higher lipophilicity may influence permeability assay context.
Computed values; experimental confirmation advised.
Drug Design Physicochemical Properties Lipophilicity

Topological Polar Surface Area (TPSA) Comparison Between 4-Bromo and 4-Chloro Analogs: Impact on CNS Penetration Design

The TPSA of N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine is calculated at 40.3 Ų. When compared to the 4-chloro analog, the target compound has a slightly lower TPSA than N-[(4-chlorothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine (calculated TPSA = 40.5 Ų). While this difference is small, it is directionally favorable for crossing the blood-brain barrier, where a TPSA under 60-70 Ų is generally required for passive permeation, and a lower value is preferred [1].

TPSA
Data to verify
40.3 Ų vs 40.5 Ų (Δ −0.2)
Slightly lower TPSA may support CNS penetration study fit.
Computed; differences are marginal and require validation.
CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Chiral Complexity: Stereocenter Count of the 2-Methylcyclohexyl Scaffold Versus the 1-Methyl Isomer

The 2-methylcyclohexan-1-amine core of the target compound features two undefined stereocenters, leading to potential diastereomers. In contrast, the 1-methyl isomer, N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine, has zero stereocenters on the cyclohexane ring . This structural difference means the target compound offers a stereochemically defined 3D vector for exploration, which is crucial for optimizing chiral recognition in biological targets, whereas the 1-methyl isomer presents a conformationally simpler, achiral environment at the amine attachment point.

Stereocenters
Structural context
2 undefined stereocenters vs 0 stereocenters
Enables exploration of chiral recognition and stereoselective synthesis.
Stereochemical identity requires characterization.
Stereochemistry Asymmetric Synthesis Drug Discovery

Class-Level Analgesic Potential of Substituted C-Cyclohexylmethylamines

A patent (RU 2295515 C2) describes substituted C-cyclohexylmethylamine derivatives, a class to which this compound belongs, as having analgesic effects valuable for treating nephropathic and chronic pain [1]. While specific in vivo data for this exact compound is not disclosed, the patent's scope establishes a class-level inference that the 4-bromothiophenyl-2-methylcyclohexylamine scaffold is pharmacologically active and worthy of investigation as a non-opioid analgesic lead, differentiating it from simpler, unsubstituted cyclohexylamine building blocks which lack this documented therapeutic potential.

Patent evidence
Class-level inference
Analgesic class claim (RU 2295515 C2)
Compound belongs to a patented class with reported analgesic activity; context-dependent.
Class-level data; specific activity requires experimental validation.
Pain Research Pharmacology Analgesic Agents

High-Value Application Scenarios for N-[(4-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine


Stereoselective Synthesis of Chiral Drug Candidates

The two undefined stereocenters on the 2-methylcyclohexyl ring make this compound an ideal intermediate for synthesizing libraries of diastereomerically pure compounds for drug discovery. As demonstrated in Section 3, when stereochemical diversity is a project goal, this scaffold is superior to achiral 1-methyl analogs. Researchers can exploit the bromine handle for palladium-catalyzed cross-coupling reactions to introduce diverse functional groups while maintaining the chiral integrity, a strategy central to modern medicinal chemistry [1].

Investigating Non-Opioid Analgesic Mechanisms

Given the class-level evidence of analgesic activity from patent RU 2295515 C2 [2], this compound serves as a crucial tool for academic and industrial labs exploring novel pain pathways. Procuring this specific 4-bromothiophenyl-2-methylcyclohexylamine scaffold allows scientists to build upon the patented structure-activity relationship (SAR) and potentially optimize for efficacy and safety, a path unavailable with simpler, pharmacologically uncharacterized building blocks.

Probing Lipophilic Binding Pockets in CNS Target Engagement Studies

The compound's calculated lipophilicity (XLogP3 = 3.9) and low TPSA (40.3 Ų) position it as a superior physical property starting point for CNS drug discovery compared to the slightly less lipophilic 5-bromo isomer or the more polar 4-chloro analog, as quantified in Section 3. This profile supports its use in functional assays requiring passive membrane permeability, particularly for intracellular or central nervous system targets [1].

Application
Selection Property
Validation Focus
Stereoselective synthesis
Chiral 2-methylcyclohexyl scaffold with two stereocenters
Diastereomeric purity and stereochemical control
Analgesic pathway research
Class-level patent activity (RU 2295515 C2)
In vivo model-response validation
CNS target engagement studies
Reported low TPSA and lipophilicity profile
Permeability assay confirmation
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